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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzonitrile

Cat. No.: B1289605 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral

characteristics of 3-Bromo-5-hydroxybenzonitrile (CAS No: 770718-92-8). Due to the limited

availability of publicly accessible experimental spectral data for this specific compound, this

document presents predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) and

Mass Spectrometry (MS) data based on its chemical structure. Furthermore, detailed

experimental protocols for the acquisition of NMR, IR, and MS spectra for a solid organic

compound of this nature are provided to guide researchers in their analytical workflows.

Predicted and Expected Spectral Data
While experimental spectra for 3-Bromo-5-hydroxybenzonitrile are not readily available in

public databases, the following tables summarize the predicted ¹H NMR and ¹³C NMR chemical

shifts, expected characteristic IR absorptions based on its functional groups, and the

anticipated molecular ion peaks in mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.5 - 11.5 Singlet (broad) 1H Ar-OH

~7.5 - 7.6 Triplet 1H Ar-H

~7.3 - 7.4 Triplet 1H Ar-H

~7.1 - 7.2 Triplet 1H Ar-H

Note: Predicted chemical shifts can vary depending on the prediction software and solvent

used.

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~158 C-OH

~135 Ar-C

~130 Ar-C

~125 Ar-C

~122 C-Br

~118 C≡N

~115 C-CN

Note: Predicted chemical shifts can vary depending on the prediction software and solvent

used.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3500 - 3200 Strong, Broad O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~2230 - 2210 Medium, Sharp C≡N stretch (nitrile)

~1600 - 1450 Medium to Strong Aromatic C=C bending

~1200 Strong C-O stretch (phenol)

~800 - 600 Medium to Strong C-Br stretch

Table 4: Expected High-Resolution Mass Spectrometry
(HRMS) Data
The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion

peak.

m/z Isotope Relative Abundance

196.9476 ⁷⁹Br ~100%

198.9456 ⁸¹Br ~98%

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic

compound such as 3-Bromo-5-hydroxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials and Equipment:

3-Bromo-5-hydroxybenzonitrile sample

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1289605?utm_src=pdf-body
https://www.benchchem.com/product/b1289605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tubes (5 mm diameter)

Volumetric flask and pipette

NMR Spectrometer (e.g., 400 MHz or higher)

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Bromo-5-hydroxybenzonitrile for ¹H NMR,

and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.

If an internal standard is required, a small amount of TMS can be added to the solvent.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.
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Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the

¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at

0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials and Equipment:

3-Bromo-5-hydroxybenzonitrile sample

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Spatula

Agate mortar and pestle (for KBr pellet method)

Potassium Bromide (KBr), IR grade (for KBr pellet method)
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Procedure (ATR Method):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent like isopropanol or ethanol, and allow it to dry completely.

Place a small amount of the solid 3-Bromo-5-hydroxybenzonitrile sample onto the ATR

crystal.

Data Acquisition:

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and correlate them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

3-Bromo-5-hydroxybenzonitrile sample

Mass Spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Suitable solvent (e.g., methanol, acetonitrile)
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Syringe pump or direct injection port

Procedure (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture,

often containing a small amount of acid (e.g., formic acid) for positive ion mode or base

(e.g., ammonium hydroxide) for negative ion mode to promote ionization.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate using a syringe

pump.

Set the mass spectrometer parameters, including the ionization mode (positive or

negative), capillary voltage, fragmentor voltage, and mass range.

Acquire the mass spectrum.

Data Processing:

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ in positive mode

or [M-H]⁻ in negative mode).

Observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio).

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Visualization of Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of an organic

compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

To cite this document: BenchChem. [Spectral Data Analysis of 3-Bromo-5-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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